molecular formula C26H23N5O3 B13987437 Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B13987437
M. Wt: 453.5 g/mol
InChI Key: OHOWEFMTPDPIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a quinazoline core, which is a common scaffold in many biologically active molecules, and is further functionalized with a pyridine moiety and an oxazole ring, enhancing its chemical versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with an appropriate aldehyde under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where the quinazoline intermediate reacts with a pyridine derivative.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving the quinazoline-pyridine intermediate and an appropriate oxazole precursor.

    Esterification: The final step involves esterification to introduce the ethyl ester group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the quinazoline or pyridine rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as ion channels. It acts as an inhibitor of potassium channels, particularly the ultrarapid delayed rectifier potassium current (IKur), which plays a crucial role in cardiac repolarization . By blocking these channels, the compound can modulate cardiac action potentials, making it a potential therapeutic agent for atrial fibrillation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate is unique due to its combination of a quinazoline core, pyridine moiety, and oxazole ring, which confer distinct chemical and biological properties. Its ability to selectively inhibit IKur channels while maintaining a favorable pharmacokinetic profile makes it a promising candidate for further development.

Properties

Molecular Formula

C26H23N5O3

Molecular Weight

453.5 g/mol

IUPAC Name

ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C26H23N5O3/c1-2-33-26(32)21-15-22(34-31-21)24-29-20-13-8-12-19(17-9-4-3-5-10-17)23(20)25(30-24)28-16-18-11-6-7-14-27-18/h3-14,22H,2,15-16H2,1H3,(H,28,29,30)

InChI Key

OHOWEFMTPDPIGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(C1)C2=NC3=CC=CC(=C3C(=N2)NCC4=CC=CC=N4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.